molecular formula C17H11ClF3NO2S B3741544 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-naphthalenesulfonamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-naphthalenesulfonamide

Cat. No. B3741544
M. Wt: 385.8 g/mol
InChI Key: SYXWKVNTTGSLEM-UHFFFAOYSA-N
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Description

“N-[2-chloro-5-(trifluoromethyl)phenyl]-2-naphthalenesulfonamide” is an organic compound that contains a trifluoromethyl group (-CF3), a chloro group (-Cl), a phenyl group (C6H5-), and a sulfonamide group (-SO2NH2). The trifluoromethyl group is a common functional group in many pharmaceutical and agrochemical compounds due to its unique physicochemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trifluoromethyl group is electron-withdrawing, which could influence the reactivity of the compound. The sulfonamide group could participate in hydrogen bonding .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The trifluoromethyl group is generally stable but can participate in certain reactions under specific conditions . The sulfonamide group could potentially be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could affect the compound’s polarity, boiling point, and other properties .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many trifluoromethyl-containing compounds are used in pharmaceuticals and agrochemicals, where they can have various mechanisms of action .

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF3NO2S/c18-15-8-6-13(17(19,20)21)10-16(15)22-25(23,24)14-7-5-11-3-1-2-4-12(11)9-14/h1-10,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXWKVNTTGSLEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-chloro-5-(trifluoromethyl)phenyl]naphthalene-2-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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